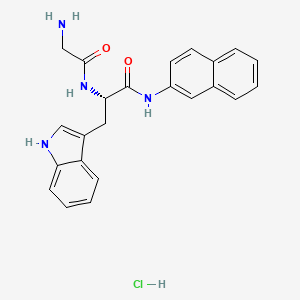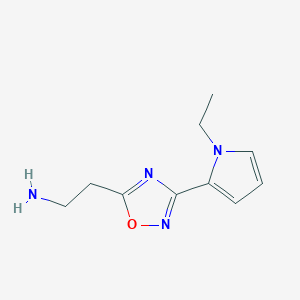
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying its chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Applications De Recherche Scientifique
Catalytic Applications
Research conducted by Obuah et al. (2014) explored the use of pyrazolylamine ligands in the catalysis of ethylene to produce high molecular weight polyethylene when activated with aluminum co-catalysts. This study highlights the versatility of these compounds in polymerization reactions under different conditions, yielding products with varying molecular weights and polydispersity indices. This demonstrates the compound's potential in the field of polymer science and material engineering (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the compound's utility in creating heterocyclic structures that could be of interest in developing new pharmaceuticals or materials with specific chemical properties. These derivatives were achieved through cyclization reactions, indicating the compound's role in constructing complex molecular architectures (El‐Sayed et al., 2008).
Antimicrobial Activity
A study by Asif et al. (2021) on the synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation as antibacterial agents emphasizes the compound's potential in contributing to the development of new antimicrobial agents. This research not only expands the chemical repertoire of 1,3,4-oxadiazole derivatives but also explores their practical applications in combating pathogenic bacteria (Asif et al., 2021).
Material Synthesis
Trofimov et al. (2007) demonstrated the synthesis of 2-(1-aminoethenyl)pyrroles and 1-amino-3-iminopyrrolizines by coupling 2-cyano-1-ethylthioethenylpyrroles with amines, showcasing the compound's utility in material science for creating functionalized molecules with potential electronic or optical applications (Trofimov et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets (SDS) and results from toxicology studies.
Orientations Futures
This involves looking at potential future applications of the compound. It could include potential uses in medicine, industry, or research. It could also involve looking at ways to improve the synthesis or properties of the compound.
Propriétés
IUPAC Name |
2-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-14-7-3-4-8(14)10-12-9(5-6-11)15-13-10/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWXJVMOOJMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

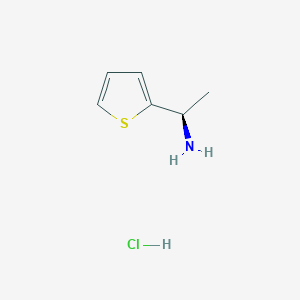
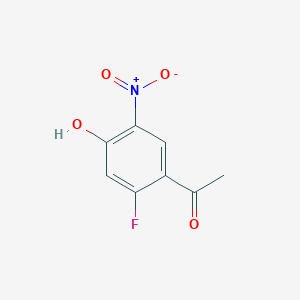

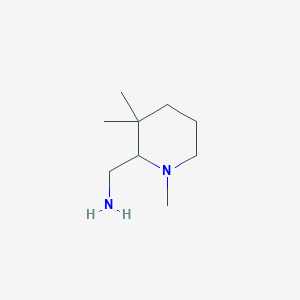

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
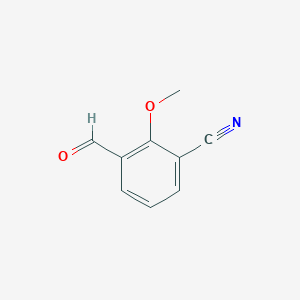
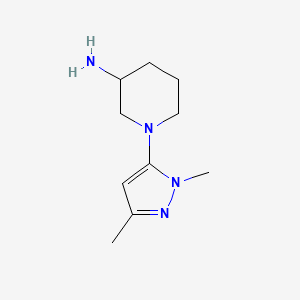

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)
